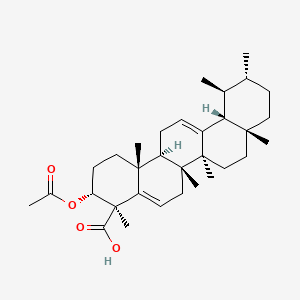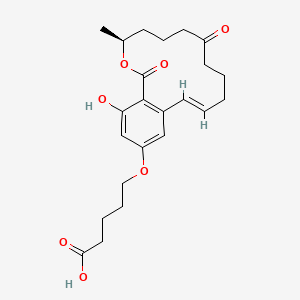
hapten ZEp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZEP is a compound commonly used in electron beam lithography as a resist material. It is known for its high sensitivity and resolution, making it a popular choice in the fabrication of nano-scale devices. The compound is a copolymer of chloromethacrylate and methylstyrene, which contributes to its unique properties .
Méthodes De Préparation
The preparation of ZEP involves the copolymerization of chloromethacrylate and methylstyrene. This process typically requires the use of radical initiators and is carried out under controlled conditions to ensure the desired molecular weight and composition. Industrial production methods often involve large-scale polymerization reactors where the monomers are mixed and polymerized under specific temperature and pressure conditions .
Analyse Des Réactions Chimiques
ZEP undergoes various chemical reactions, including:
Oxidation: ZEP can be oxidized using strong oxidizing agents, leading to the formation of carboxyl and hydroxyl groups.
Reduction: Reduction of ZEP can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: ZEP can undergo substitution reactions where the chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
ZEP has a wide range of scientific research applications:
Chemistry: Used as a resist material in electron beam lithography for the fabrication of nano-scale devices.
Biology: Employed in the study of biological structures at the nano-scale level.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the manufacturing of microelectromechanical systems (MEMS) and other advanced technological devices .
Mécanisme D'action
The mechanism of action of ZEP involves its interaction with electron beams during lithography. When exposed to an electron beam, the copolymer undergoes scission, leading to changes in its solubility. This allows for the selective removal of exposed or unexposed areas during the development process. The molecular targets involved in this process are primarily the chloromethacrylate and methylstyrene units, which undergo chemical changes upon exposure to the electron beam .
Comparaison Avec Des Composés Similaires
ZEP is often compared with other electron beam resists such as poly(methyl methacrylate) (PMMA) and SML. While PMMA is known for its lower sensitivity, ZEP offers higher sensitivity due to the presence of chlorine atoms in its structure. SML, on the other hand, has a similar chemical structure to ZEP but lacks the chlorine atoms, resulting in lower sensitivity to electron exposure. The unique combination of chloromethacrylate and methylstyrene in ZEP provides it with superior lithographic performance compared to these similar compounds .
Similar Compounds
- Poly(methyl methacrylate) (PMMA)
- SML (a resist material similar to ZEP but without chlorine atoms)
Propriétés
Formule moléculaire |
C23H30O7 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
5-[[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid |
InChI |
InChI=1S/C23H30O7/c1-16-8-7-11-18(24)10-4-2-3-9-17-14-19(29-13-6-5-12-21(26)27)15-20(25)22(17)23(28)30-16/h3,9,14-16,25H,2,4-8,10-13H2,1H3,(H,26,27)/b9-3+/t16-/m0/s1 |
Clé InChI |
KAKLPRJCHJCTSM-CFZDNBDDSA-N |
SMILES isomérique |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OCCCCC(=O)O)O)C(=O)O1 |
SMILES canonique |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OCCCCC(=O)O)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


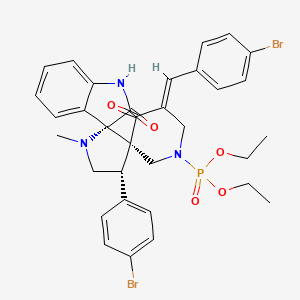


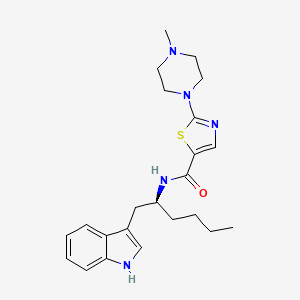
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
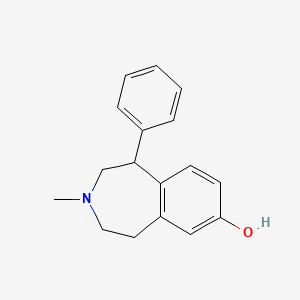
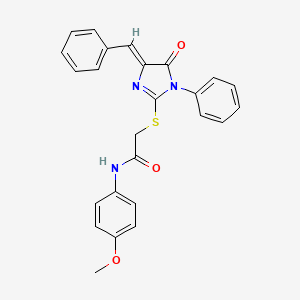

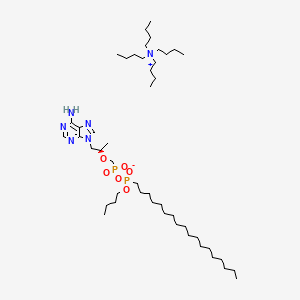
![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
